Germanium disulfide Germanium disulfide
Brand Name: Vulcanchem
CAS No.: 12025-34-2
VCID: VC20997670
InChI: InChI=1S/GeS2/c2-1-3
SMILES: S=[Ge]=S
Molecular Formula: GeS2
Molecular Weight: 136.8 g/mol

Germanium disulfide

CAS No.: 12025-34-2

Cat. No.: VC20997670

Molecular Formula: GeS2

Molecular Weight: 136.8 g/mol

* For research use only. Not for human or veterinary use.

Germanium disulfide - 12025-34-2

Specification

CAS No. 12025-34-2
Molecular Formula GeS2
Molecular Weight 136.8 g/mol
IUPAC Name bis(sulfanylidene)germane
Standard InChI InChI=1S/GeS2/c2-1-3
Standard InChI Key YIZVROFXIVWAAZ-UHFFFAOYSA-N
SMILES S=[Ge]=S
Canonical SMILES S=[Ge]=S

Introduction

Physical and Chemical Properties

Germanium disulfide exhibits a range of notable physical and chemical properties that make it valuable for various applications. Its physical state is generally described as a white high-melting crystalline solid, though some sources indicate it can appear as black orthorhombic or brownish crystals depending on specific preparation methods .

Physical Properties

The physical properties of germanium disulfide are summarized in the following table:

PropertyValueSource
Molecular FormulaGeS2
Molecular Weight136.742 g/mol
Melting Point840°C (1,540°F; 1,110 K)
Boiling Point1,530°C (2,790°F; 1,800 K)
Density2.94 g/cm³
Water Solubility0.45 g/100 mL
Refractive Index2.196 (at 632.8 nm)
AppearanceWhite crystalline solid / Black orthorhombic crystals

It should be noted that there are some discrepancies in the reported physical properties across different sources. For instance, the melting point has been variously reported as 840°C, 530°C, 725°C, and 800°C . Similarly, density values range from 2.94 g/cm³ to 6.14 g/cm³ . These variations may be attributed to different measurement techniques, sample purity, or specific polymorphic forms of GeS2.

Crystal Structure

Germanium disulfide possesses a complex three-dimensional polymeric structure that distinguishes it from silicon disulfide, which forms a one-dimensional polymer . In its crystal structure, the germanium-sulfur (Ge-S) bond distance measures approximately 2.19 Å .

The predominant crystal system of GeS2 is monoclinic with a space group P21/c . The unit cell parameters have been determined as:

  • a = 6.87 Å

  • b = 12.55 Å

  • c = 16.45 Å

  • α = β = 90°

  • γ = 91.04°

The structure contains 48 atoms in the bulk unit cell and is characterized by a layered arrangement with tetrahedral coordination . Each layer is composed of eight distorted, edge- and corner-sharing tetrahedral [GeS4] motifs in one unit cell . This unique structural arrangement contributes to the compound's distinctive physical and electronic properties.

A notable polymorphic form, δ-GeS2, has been synthesized and characterized. Its crystal structure contains two interpenetrating cristobalite-like frameworks composed of adamantanoid [Ge4S6S4/2] building blocks, with rings containing 24 atoms forming the largest pores of each network .

Chemical Properties

Germanium disulfide demonstrates interesting chemical behaviors. While it is reported to have limited solubility in water (0.45 g/100 mL) , some sources indicate it is insoluble or undergoes decomposition when in contact with water . It is notably insoluble in aqueous acids, a property that facilitated its original isolation .

This reaction illustrates the compound's ability to form complex sulfur-containing species with alkali metals, which is relevant for its potential applications in various chemical processes.

Synthesis and Production

Several methods have been developed for the synthesis and production of germanium disulfide, each yielding materials with slightly different properties.

Advanced Synthesis Techniques

More recently, advanced techniques have been developed for synthesizing specific forms of germanium disulfide with controlled structures and properties.

The synthesis of δ-GeS2, a particular crystalline form of germanium disulfide, involves the polycondensation of molecular adamantanoid [Ge4S10]4- precursors at a remarkably low temperature of 50°C . This method represents a significant advancement in controlling the polymorphic form and structural characteristics of the resulting material.

For applications requiring high-purity materials, germanium disulfide with purity levels of 99.995% and higher can be produced using specialized techniques . These high-purity forms are particularly important for semiconductor and optoelectronic applications.

Natural Occurrence

Unlike many industrially significant compounds that are abundant in nature, natural germanium disulfide is quite rare. Its natural occurrence is restricted to fumaroles of some burning coal-mining waste heaps . This limited natural availability necessitates synthetic production for commercial and research applications.

Electronic Properties and Structure

The electronic properties of germanium disulfide have been extensively studied using various computational and experimental techniques, revealing important insights into its behavior as a semiconductor material.

Electronic Density of States

Density functional molecular dynamics simulations have been employed to study the electronic properties of glassy germanium disulfide (g-GeS2) . These studies have computed the electronic density of states, which compares favorably with X-ray photoelectron spectroscopy (XPS) measurements . The simulations also enabled the calculation of partial electronic density of states and the inverse participation ratio, providing deeper insights into the electronic structure of this material .

Bonding and Charge Distribution

Electronic contour plots corresponding to different structural environments in germanium disulfide have been analyzed to determine the nature of the covalent bonds between atoms . These studies reveal that the broken chemical order inherent to amorphous systems leads to locally charged zones when integrating the atomic charges up to nearest-neighbor distances .

The bonding in germanium disulfide is predominantly covalent, with each germanium atom typically bonded to four sulfur atoms in a tetrahedral arrangement . This tetrahedral coordination is a key factor influencing the compound's electronic and structural properties.

Applications

Germanium disulfide has found applications across multiple technological domains, with its unique properties making it particularly valuable for specific electronic, optical, and energy storage applications.

Semiconductor Applications

As a semiconductor material, germanium disulfide has been used in various electronic devices including transistors and diodes . Its semiconductor properties can be leveraged to create electronic components with specific performance characteristics.

Recent research has explored the potential of nanoflakes of 2D GeS2 for electronic applications. These nanostructures, with thicknesses as low as 4.2 nm achieved via mechanical exfoliation, show strong in-plane anisotropy in electrical, optical, and mechanical properties . This anisotropy can be exploited for specialized electronic applications requiring directional properties.

Optical Applications

Germanium disulfide has significant applications in optical technologies, particularly in infrared transmitting glass and photonic devices . The compound is used in chalcogenide glasses for second harmonic generation, making it valuable for nonlinear optical applications .

A notable optical application of germanium disulfide is in polarization-sensitive photo-detectors operating in the short-wave region . The unique optical properties of GeS2, including its refractive index of 2.196 at 632.8 nm, make it suitable for specialized optical components .

Germanium sulfide-based glass films have been successfully deposited by spin-coating onto single crystal silicon wafers and silica glass disks, opening up possibilities for integrated optical components and devices .

Recent Research Developments

The field of germanium disulfide research continues to evolve rapidly, with several recent developments expanding our understanding of this compound and its potential applications.

Strain Engineering in Monolayer Structures

Recent theoretical studies have investigated the effects of strain engineering on the electronic transport properties and exciton radiative lifetime in monolayer germanium sulfide structures . These studies, using density functional theory, nonequilibrium Green's function, and many-body perturbation theory, have demonstrated that applying up to 8% compressive strain can yield a nearly threefold increase in carrier mobility and dramatically enhance current intensity in devices .

Furthermore, strain engineering allows for fine-tuning of the electron-hole recombination time. At 6% tensile strain, the effective radiative lifetime can be as short as 0.81 picoseconds, which is four times faster than the intrinsic case and 24 times faster than at 8% compressive strain . These findings highlight the potential of strain engineering to customize the electronic and optical properties of germanium sulfide monolayers for specific applications.

Core-Shell Structures for Enhanced Stability

Researchers have developed synthesis methods for large (up to >20 μm), faceted single crystalline GeS flakes with anisotropic properties using vapor transport processes . In-situ electron microscopy has identified that these GeS flakes are self-encapsulated in a thin, sulfur-rich amorphous GeS shell during growth, providing exceptional chemical stability to the layered GeS core .

Unlike exfoliated GeS, which rapidly degrades during exposure to air, the synthesized GeS–GeSx core–shell structures show no signs of chemical attack and remain unchanged in air for extended periods . This enhanced stability is crucial for practical applications of these materials in real-world devices.

Quantum Confinement Effects

Measurements of the optoelectronic properties of germanium sulfide structures by photoluminescence spectroscopy have demonstrated a tunable bandgap due to out-of-plane quantum confinement in flakes with thickness below 100 nm . Cathodoluminescence spectroscopy with nanoscale excitation has provided evidence for interfacial charge transfer due to a type II heterojunction between the crystalline core and amorphous shell in certain structures .

These quantum confinement effects open up possibilities for tuning the electronic and optical properties of germanium sulfide-based materials for specific applications in optoelectronics and photonics.

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